molecular formula C12H10O4 B1202949 5-(2-Hydroxyphenoxymethyl)furfural

5-(2-Hydroxyphenoxymethyl)furfural

Cat. No. B1202949
M. Wt: 218.2 g/mol
InChI Key: YGLWXHTXSWRORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxyphenoxymethyl)furfural is a natural product found in Cassia fistula with data available.

Scientific Research Applications

Role in Bio-Based Chemistry

5-(2-Hydroxyphenoxymethyl)furfural, a derivative of furfural, plays a significant role in various fields of chemistry, such as catalysis, synthetic organic chemistry, materials sciences, and chemical engineering. Its applications are crucial in the optimization of access to industrially relevant targets and in explorative studies on new reactions and architectures (Shen, Andrioletti, & Queneau, 2020).

Catalyst in Hydroconversion

Furfural and its derivatives, including this compound, are key in hydroconversion processes. These processes are essential in transforming biomass raw materials into a variety of chemicals and biofuels. The catalyst efficiency in these reactions highly depends on various factors, including the nature of metals, supports, and additives (Chen et al., 2018).

Conversion of Biomass-Derived Compounds

Reduction of furfural or its derivatives with hydrogen over heterogeneous catalysts is a straightforward way to convert oxygen-rich compounds. These reactions can lead to the selective production of various products, which are significant in the context of biomass conversion (Nakagawa, Tamura, & Tomishige, 2013).

Aerobic Oxidation

This compound can be selectively converted into other compounds like 2,5-furandicarboxylic acid under mild conditions, using specific catalysts. This conversion is significant in the context of biomass chemistry and the development of sustainable chemical processes (Casanova, Iborra, & Corma, 2009).

Leather Industry Applications

The compound's derivatives, particularly furfural, have found applications in the leather industry, indicating its versatility and utility in diverse industrial sectors (Zhang Zong-cai, 2009).

Continuous Flow Oxidation

Innovations like the singlet-oxygen oxidation of 5-hydroxymethylfurfural, a related compound, in continuous flow mode, demonstrate the potential for scalable, efficient processes using bio-based furfurals (Heugebaert, Stevens, & Kappe, 2015).

properties

Molecular Formula

C12H10O4

Molecular Weight

218.2 g/mol

IUPAC Name

5-[(2-hydroxyphenoxy)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C12H10O4/c13-7-9-5-6-10(16-9)8-15-12-4-2-1-3-11(12)14/h1-7,14H,8H2

InChI Key

YGLWXHTXSWRORB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)OCC2=CC=C(O2)C=O

Canonical SMILES

C1=CC=C(C(=C1)O)OCC2=CC=C(O2)C=O

synonyms

5-(2-hydroxyphenoxymethyl)furfural

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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